2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate
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Overview
Description
2-(Dimethylamino)ethyl tricyclo[4311~3,8~]undecane-3-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl group is introduced to the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.1~3,8~]undecane: This compound shares the tricyclic core but lacks the dimethylaminoethyl and carboxylate groups.
2-(Dimethylamino)ethyl tricyclo[3.3.1.1~3,7~]decane-3-carboxylate: This compound has a similar structure but with a different tricyclic core.
Uniqueness
2-(Dimethylamino)ethyl tricyclo[4311~3,8~]undecane-3-carboxylate is unique due to its specific combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C16H27NO2 |
---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl tricyclo[4.3.1.13,8]undecane-3-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-17(2)5-6-19-15(18)16-4-3-12-7-13(10-16)9-14(8-12)11-16/h12-14H,3-11H2,1-2H3 |
InChI Key |
UDELJQZYKSBDHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C12CCC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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